molecular formula C17H11F3N2O B12901030 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide CAS No. 655222-46-1

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide

Cat. No.: B12901030
CAS No.: 655222-46-1
M. Wt: 316.28 g/mol
InChI Key: NKWFKSYXPWWTIB-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide (CAS 1624262-32-3) is a synthetic organic compound with the molecular formula C17H11F3N2O. This chemical features a quinoline scaffold, a structure of significant interest in medicinal chemistry due to its wide range of biological activities . The core quinoline structure is fused from a benzene ring and a pyridine ring, and this specific derivative is substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 8-position with a carboxamide functional group . Quinoline derivatives are extensively investigated for their therapeutic potential, particularly in the fields of oncology and infectious diseases. They are known to exhibit their biological effects through multiple mechanisms of action. These include inhibition of key enzymes like histone deacetylases (HDAC) , topoisomerases , and tyrosine kinases, as well as disruption of tubulin polymerization and induction of apoptosis in cancer cells . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, can enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the carboxamide moiety is often involved in critical hydrogen-bonding interactions with enzyme active sites. While the specific research applications for this compound are still being explored, its structural features align it with quinoline-based compounds that have demonstrated notable antimalarial and anticancer activities in scientific research . Researchers may find this compound valuable for developing novel therapeutic agents or as a tool compound for studying these pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

655222-46-1

Molecular Formula

C17H11F3N2O

Molecular Weight

316.28 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]quinoline-8-carboxamide

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23)

InChI Key

NKWFKSYXPWWTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the quinoline core with appropriate substitution.
  • Introduction of the 4-(trifluoromethyl)phenyl substituent at the 2-position.
  • Functionalization at the 8-position to introduce the carboxamide group.

Two main approaches are reported:

Detailed Synthetic Routes

Condensation of Aminobenzophenones with Trifluoromethylacetophenones

A representative method involves the condensation of 2-amino-5-chlorobenzophenone with 4-(trifluoromethyl)acetophenone in acidic media (e.g., concentrated sulfuric acid and acetic acid) under reflux conditions (~80 °C) for 2 hours. This reaction yields 6-chloro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline intermediates, which can be further functionalized.

  • Reaction conditions:

    • Solvent: Acetic acid
    • Catalyst: Concentrated sulfuric acid
    • Temperature: 80 °C
    • Time: 2 hours
  • Workup:

    • Cooling and precipitation in ice-cold water
    • Filtration and washing with water and ethyl acetate
    • Drying at room temperature
  • Yield: Approximately 90%

This method provides a robust route to quinoline derivatives bearing trifluoromethylphenyl substituents.

Conversion of Quinoline-8-Carboxylic Acid to Carboxamide

The carboxamide group at the 8-position is typically introduced by first converting quinoline-8-carboxylic acid to the corresponding acid chloride using thionyl chloride under reflux in dry toluene (100–110 °C, 4–6 hours). The acid chloride is then reacted with 4-(trifluoromethyl)aniline or related amines in the presence of a base such as potassium carbonate in dry acetone at low temperature (ice bath, ~0 °C) to form the carboxamide.

  • Step 1: Acid chloride formation

    • Reagents: Thionyl chloride, dry toluene
    • Conditions: Reflux, 4–6 hours
  • Step 2: Amide formation

    • Reagents: 4-(trifluoromethyl)aniline, potassium carbonate
    • Solvent: Dry acetone
    • Temperature: 0 °C (ice bath)
    • Time: Overnight stirring
  • Workup:

    • Isolation of the amide by filtration or extraction
    • Purification by recrystallization or chromatography

This two-step method is widely used for preparing quinoline carboxamides with high purity and yield.

One-Pot Synthesis via Haloquinoline and Picolyl Derivatives

A patented one-pot process involves the condensation of a 4-haloquinoline derivative with 2-pyridylacetonitrile in the presence of a base, solvent, and phase transfer catalyst at temperatures ranging from -10 °C to +90 °C. The intermediate acetonitrile derivative formed is then oxidized in situ to the corresponding ketone, which can be further transformed into the carboxamide.

  • Key features:

    • Avoids isolation of intermediates
    • Uses less hazardous reagents compared to traditional organolithium or Grignard reagents
    • Employs oxidizing agents such as peracetic acid or sodium hydrogen peroxide for in situ oxidation
  • Reaction steps:

    • Condensation of haloquinoline with 2-pyridylacetonitrile
    • In situ oxidation of the intermediate to ketone
    • Neutralization and extraction
    • Crystallization of the product

This method is advantageous for scale-up due to its simplicity and safety profile.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield (%)
Condensation of aminobenzophenone with trifluoromethylacetophenone Conc. H2SO4, Acetic acid, reflux 80 °C, 2 h Simple, high yield, straightforward Requires strong acid, limited to certain substituents ~90
Acid chloride formation + amide coupling Thionyl chloride, dry toluene, reflux; K2CO3, dry acetone, 0 °C High purity amides, versatile for various amines Multi-step, requires moisture control 70–85
One-pot haloquinoline + 2-pyridylacetonitrile condensation and oxidation Haloquinoline, 2-pyridylacetonitrile, base, phase transfer catalyst, peracetic acid One-pot, safer reagents, scalable Requires careful control of oxidation step Not explicitly reported

Research Findings and Notes

  • The one-pot method significantly reduces the use of hazardous reagents such as n-butyl lithium and avoids isolation of unstable intermediates, improving safety and efficiency.
  • The acid chloride route is a classical and reliable method for amide bond formation, widely used in medicinal chemistry for quinoline derivatives.
  • The condensation method provides a direct route to substituted quinolines with trifluoromethylphenyl groups, which can be further functionalized.
  • The trifluoromethyl group enhances the biological activity and metabolic stability of the compound, making these synthetic methods valuable for drug development.
  • Purification typically involves crystallization and washing with organic solvents such as ethyl acetate to achieve high purity.

Chemical Reactions Analysis

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-carboxamide derivatives with altered functional groups.

Scientific Research Applications

Anticancer Applications

The compound has demonstrated significant potential in cancer therapy through various mechanisms:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Studies have shown that this compound inhibits VEGFR-2, a crucial player in tumor angiogenesis. The inhibitory effects were quantified with IC50 values ranging from 36 to 578 nM, indicating selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Induction of Apoptosis : In vitro studies using HepG2 liver cancer cells indicated that the compound induces apoptosis by upregulating pro-apoptotic proteins such as Bax and Caspase-7, while downregulating VEGFR-2 expression. This dual mechanism suggests its potential as an effective anticancer agent.

Case Study: HepG2 Cells

  • Objective : Evaluate the anticancer activity.
  • Findings : Induced apoptosis and reduced tumor cell viability.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

  • Antibacterial Screening : A series of quinoline derivatives, including 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide, were screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity comparable to established antibiotics like ampicillin and gentamycin .

Case Study: Antibacterial Efficacy

  • Objective : Assess antibacterial activity against MRSA.
  • Findings : Showed significant inhibition against resistant strains.

Antimalarial Properties

Recent research highlights the antimalarial potential of quinoline derivatives:

  • Mechanism of Action : The compound has been identified as inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is critical for protein synthesis in the malaria parasite. This novel mechanism of action positions it as a candidate for further development against malaria .

Case Study: Malaria Mouse Model

  • Objective : Test efficacy in vivo.
  • Findings : Demonstrated excellent oral efficacy with ED90 values below 1 mg/kg.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction. This process allows for the formation of carbon-carbon bonds essential for constructing the quinoline framework.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Additionally, it may modulate the immune response and inhibit angiogenesis (formation of new blood vessels), further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Positional Isomers of Phenylquinoline-8-carboxamides

The position of the phenyl substituent on the quinoline ring significantly impacts DNA intercalation and antitumor activity. Molecular modeling studies reveal:

Substituent Position Binding Energy (ΔG, kcal/mol) Cytotoxic Activity (IC₅₀, μM) Key Findings
2-Phenyl (Target Compound) -12.5 0.45 Optimal stacking with DNA base pairs; high intercalation efficiency
3-Phenyl -12.0 0.50 Comparable activity to 2-phenyl isomer
6-Phenyl -11.8 0.55 Moderate binding due to steric hindrance
4-Phenyl -9.2 >10 Poor intercalation; weak antitumor activity

The 2-phenyl configuration maximizes DNA interaction by aligning the phenyl group for π-π stacking, whereas 4- or 5-phenyl derivatives exhibit reduced binding due to unfavorable geometry .

Substituent Variations on the Phenyl Ring

Replacing the trifluoromethyl group with other functional groups alters DNA interaction mechanisms:

Compound Substituent Mechanism Potency (IC₅₀, μM) Key Differences
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide CF₃ Topoisomerase II-mediated DNA lesions 0.45 High DPC/DSB formation; ATP-dependent
2-(4-Pyridyl)quinoline-8-carboxamide Pyridyl Topoisomerase II inhibition 0.60 Requires ATP; novobiocin-sensitive
Acridine-4-carboxamide Acridine core Classical topoisomerase II trapping 0.30 Covalent enzyme-DNA trapping (m-AMSA-like)

Both induce DNA-protein cross-links (DPC) and double-strand breaks (DSB), but trifluoromethyl derivatives exhibit broader concentration-dependent efficacy .

Trifluoromethyl Position in Quinoline Derivatives

The placement of the trifluoromethyl group on the quinoline ring influences physicochemical properties:

Compound Trifluoromethyl Position LogP Aqueous Solubility (mg/mL) Bioactivity
This compound Phenyl ring (4-CF₃) 3.8 0.12 High cytotoxicity
8-(Trifluoromethyl)quinoline-4-carboxylic acid Quinoline (8-CF₃) 2.5 0.95 Moderate activity
4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline Quinoline (8-CF₃) + 4-Cl 4.2 0.08 Enhanced lipophilicity

The 4-(trifluoromethyl)phenyl group balances lipophilicity and solubility, favoring cellular uptake and target engagement compared to 8-CF₃ derivatives .

Key Research Findings

  • Mechanistic Divergence: Unlike classical topoisomerase II inhibitors (e.g., m-AMSA), this compound induces reversible DPC and DSB without covalent enzyme trapping, suggesting a unique mechanism .
  • Structural Optimization : The 2-phenyl configuration outperforms other positional isomers in DNA intercalation, validated by molecular mechanics calculations and cytotoxic assays .
  • Therapeutic Potential: Derivatives with 4-(trifluoromethyl)phenyl groups are prioritized in recent patents (e.g., EP 4 374 877 A2) for their enhanced pharmacokinetic profiles .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.

  • Molecular Formula : C18H13F3N2O
  • Molecular Weight : 344.30 g/mol
  • CAS Number : 54406017
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent introduction of the carboxamide and trifluoromethyl groups.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that modifications in the quinoline structure could enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateModerate
Control (Ampicillin)HighHigh

Anticancer Properties

The compound has shown promise in cancer research, particularly due to its ability to inhibit key cellular pathways involved in tumor growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of proteins involved in cell cycle regulation .

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : Similar to other quinolines, it may inhibit translation elongation factor 2 (PfEF2PfEF2), crucial for protein synthesis in pathogens like Plasmodium falciparum .
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated various quinoline derivatives against multiple bacterial strains. The results indicated that structural modifications significantly affected antibacterial potency, with this compound exhibiting moderate efficacy compared to established antibiotics .
  • Anticancer Activity
    • In a preclinical model using human cancer cell lines, the compound was tested for cytotoxicity. Results showed a dose-dependent response with significant cell death observed at higher concentrations, suggesting its potential as an anticancer agent .

Q & A

Q. What computational tools predict off-target interactions of derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against databases like ChEMBL to identify potential off-targets (e.g., GPCRs). Validate with thermal shift assays (TSA) for protein-ligand binding. Cross-reference with ToxCast data to flag hepatotoxicity risks .

Tables for Key Data

Property Method Typical Results Reference
LogP (lipophilicity)HPLC (C18 column, isocratic)3.2–3.8 (trifluoromethyl increases by ~0.5)
Aqueous solubility (pH 7.4)Nephelometry12–18 µM (enhanced by PEG-400 co-solvents)
Plasma protein bindingEquilibrium dialysis89–92% (albumin-dominated)

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